1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is a heterocyclic organic compound characterized by a pyrimidine ring fused with a propanoic acid moiety. This compound is of significant interest in medicinal chemistry and agrochemicals due to its potential biological activities and applications in drug design and crop protection. The chemical structure is defined by its molecular formula and its unique arrangement allows for interactions with various biological targets, making it a valuable subject of study in both synthetic and applied chemistry.
The synthesis of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- typically involves the cyclization of appropriate precursors. A common method includes the reaction of a suitable pyrimidine derivative with a propanoic acid derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
The molecular structure of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- features a pyrimidine ring fused to a propanoic acid. The presence of two keto groups (dioxo) contributes to its reactivity and biological activity.
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- can undergo several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and materials science.
At the molecular level, 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- exerts its effects through various mechanisms:
Studies indicate that this compound can inhibit chitin synthase, an enzyme vital for fungal cell wall synthesis, showcasing its potential as an antifungal agent.
The compound exhibits both acidic (due to the carboxylic group) and basic properties (due to the nitrogen atoms), allowing it to participate in various chemical reactions.
Stability studies indicate that while the compound remains stable under certain conditions, its activity may decrease over time due to degradation processes.
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- has several scientific research applications:
The systematic IUPAC name 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid precisely defines this compound based on the pyrimidinedione core (position 1) substituted at the N1 nitrogen with a three-carbon propanoic acid chain [4]. This nomenclature follows standard rules by identifying the parent heterocycle (3,4-dihydro-2,4-dioxopyrimidine or uracil derivative) and the propanoic acid substituent.
The compound is frequently identified in pharmacological and chemical literature under several synonyms, reflecting its diverse research contexts. Significantly, it serves as the core structure of the potent AMPA receptor antagonist UBP-282 (also referenced as UBP302), where the propanoic acid chain bears an additional α-amino and 4-carboxybenzyl substituent, yielding the full chemical name (αS)-α-amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid [1] [2] [5]. Table 1 summarizes key synonyms and associated identifiers.
Table 1: Nomenclature and Synonyms
Systematic Name | Common Synonyms/Related Compounds | CAS Registry Number |
---|---|---|
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- | 2950-82-5 [4] |
UBP-282 (UBP302) Core Structure | (αS)-α-amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | 745055-91-8 [7] |
3-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-propionic acid | 2950-82-5 [4] |
The molecular formula C₇H₈N₂O₄ is established for the core structure 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. This formula accounts for the dihydropyrimidine ring (C₄H₄N₂O₂) and the propanoic acid linker (C₃H₄O₂) sharing the N1 atom. The standard molecular weight calculated from this formula is 184.15 g/mol [4].
For the derivative UBP-282 (αS)-α-amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid, the molecular formula expands to C₁₅H₁₅N₃O₆, yielding a molecular weight of 333.3 g/mol [7]. This increase reflects the addition of the α-amino group and the 4-carboxybenzyl substituent on the propanoic acid chain.
Table 2: Key Molecular Descriptors
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Core Structure: 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | C₇H₈N₂O₄ | 184.15 |
UBP-282 (Full Antagonist Structure) | C₁₅H₁₅N₃O₆ | 333.3 |
While explicit crystallographic data for the isolated core structure 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is not detailed within the provided sources, its functional significance is profoundly illuminated by studies on its role within the AMPA receptor antagonist UBP-282. Single-molecule FRET (smFRET) investigations of the AMPA receptor agonist-binding domain (ABD) bound to UBP-282 revealed critical conformational dynamics [1] [2] [5].
These studies demonstrated that the UBP-282-bound ABD exhibits the widest range of cleft closure states compared to various agonists and partial agonists (like the willardiine derivatives). Furthermore, the average cleft closure observed followed the order: UBP-282 > iodowillardiine > chlorowillardiine > nitrowillardiine. This indicates that the UBP-282 structure, incorporating the core pyrimidinedione-propanoic acid motif, stabilizes the ABD in a conformation distinct from agonists – specifically, one characterized by a more open ligand-binding cleft, which prevents channel activation [1] [2] [5]. The flexibility of the propanoic acid linker likely contributes significantly to the ability of the UBP-282 molecule, and thus its core component, to interact with the receptor domain and influence its conformational landscape.
The 2,4-dioxopyrimidine (uracil-like) core of the compound inherently exhibits tautomerism. The most stable tautomer in aqueous environments is typically the diketo form (lactam-lactam), featuring carbonyl groups at C2 and C4, and NH groups at N1 and N3 (Tautomer A). However, alternative tautomeric forms are theoretically possible, involving enolization (hydroxy forms) or imidol forms. For instance:
The diketo form (Tautomer A) is overwhelmingly predominant under physiological conditions due to its resonance stabilization and favorable hydrogen bonding capacity [3] [7]. This tautomeric preference is crucial for its hydrogen-bonding interactions within biological targets, such as the AMPA receptor ligand-binding domain.
Furthermore, UBP-282 incorporates a chiral center at the α-carbon of the propanoic acid side chain (specified as the (αS)-enantiomer in its full name). This introduces stereoisomerism. The biological activity of AMPA receptor antagonists like UBP-282 is often highly enantioselective, meaning the (S)- and (R)-isomers exhibit significantly different potencies and receptor interactions [7]. The core structure 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid itself lacks chiral centers and therefore does not exhibit stereoisomerism.
Table 3: Tautomeric and Isomeric Variations
Variation Type | Description | Predominant Form/Relevance |
---|---|---|
Tautomerism (Core) | Diketo (lactam-lactam) vs. Enol-lactam vs. Lactam-enol vs. Dienol | Diketo form (Tautomer A) is highly predominant and biologically relevant [3] [7]. |
Stereoisomerism (UBP-282) | Chiral center at α-carbon of propanoic acid side chain (specified as (αS) in active antagonist) | The (αS)-enantiomer of UBP-282 is the pharmacologically active stereoisomer [7]. |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7